molecular formula C9H14IN2O14P3 B048500 5-Iodo-2'-deoxyuridine triphosphate CAS No. 3731-55-3

5-Iodo-2'-deoxyuridine triphosphate

Cat. No.: B048500
CAS No.: 3731-55-3
M. Wt: 594.04 g/mol
InChI Key: ZWDWDTXYXXJLJB-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2'-deoxyuridine Triphosphate is an constituent in the synthesis of Texas Red-5-dUTP, a fluorescence-labelled nucleotide analog. Texas Red-5-dUTP is used diagnostically for detection of rearranged SS18 in formalin-fixed, paraffin-embedded synovial sarcoma.

Properties

CAS No.

3731-55-3

Molecular Formula

C9H14IN2O14P3

Molecular Weight

594.04 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14IN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

ZWDWDTXYXXJLJB-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

5-Iododeoxyuridine triphosphate;  IdUTP;  2’-Deoxy-5-iodouridine 5’-triphosphate;  5-Iodo-2’-deoxyuridine 5’-Triphosphate;  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen triphosphate);  2’-Deoxy-5-iodouridine 5’-(Tetrahydrogen Triphosphate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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